molecular formula C21H23N3O4 B7720257 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide

Cat. No. B7720257
M. Wt: 381.4 g/mol
InChI Key: QUONIADIYBZKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as OTB, and it belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of OTB is not fully understood, but it is believed to act through multiple pathways. OTB has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. Additionally, OTB has been shown to increase the activity of certain anti-oxidant enzymes, which help to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
OTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and reduce oxidative stress in cells. Additionally, OTB has been shown to have a neuroprotective effect and has been studied for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using OTB in lab experiments include its relatively simple synthesis method, its potential anti-tumor, anti-inflammatory, and anti-oxidant properties, and its neuroprotective effect. However, the limitations of using OTB in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for the study of OTB. One potential direction is the development of new derivatives of OTB that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of OTB and its potential applications in various fields of scientific research. OTB could also be studied for its potential use in combination with other anti-cancer or anti-inflammatory drugs to enhance their efficacy. Finally, OTB could be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of OTB involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl acetoacetate, which leads to the formation of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with o-tolylbutyric acid chloride to obtain OTB. The synthesis of OTB is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

OTB has potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. OTB has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, OTB has been studied for its potential use as an anti-oxidant and has shown to reduce oxidative stress in cells.

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-7-4-5-8-16(14)22-19(25)9-6-10-20-23-21(24-28-20)15-11-12-17(26-2)18(13-15)27-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUONIADIYBZKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.